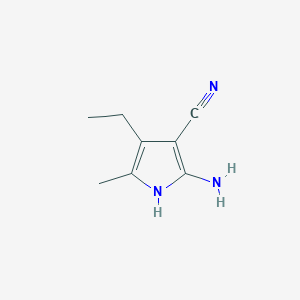
6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs high-yield synthetic routes that minimize side reactions. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce functional groups like halogens, nitro groups, or alkyl groups .
Scientific Research Applications
6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the dihydrobenzofuran core but lacks the methoxy and hydroxyl groups.
6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl boronic acid: Similar structure with additional boronic acid functionality.
Psoralen and 8-Methoxypsoralen: Benzofuran derivatives used in the treatment of skin diseases.
Uniqueness
6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and physicochemical properties. The presence of both methoxy and hydroxyl groups enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C10H12O3/c1-6-3-7-4-8(11)10(12-2)5-9(7)13-6/h4-6,11H,3H2,1-2H3 |
InChI Key |
MQRJIHCQFYKCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


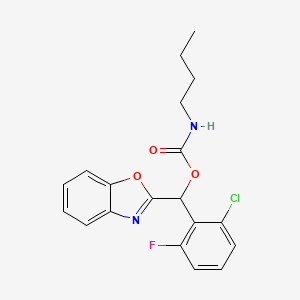
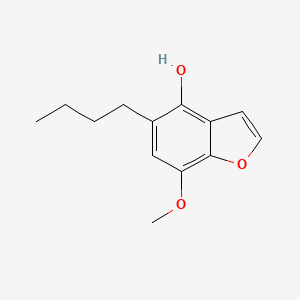

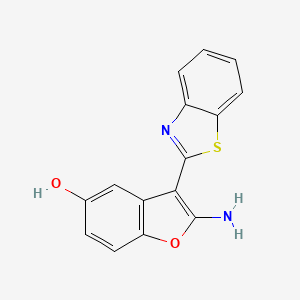
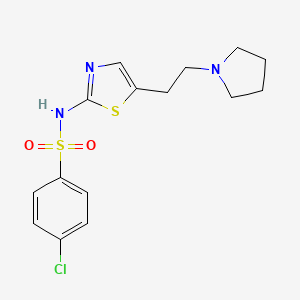
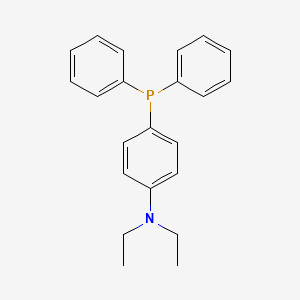

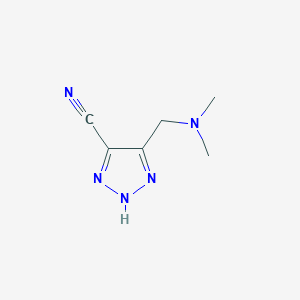
![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)

![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
